An In-depth Technical Guide to endo-Norborneol: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to endo-Norborneol: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-Norborneol, a bicyclic alcohol, is a molecule of significant interest in organic chemistry. Its rigid, strained ring system and distinct stereochemistry make it a valuable chiral auxiliary and a model compound for studying reaction mechanisms.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols related to endo-norborneol, tailored for professionals in research and drug development.
Chemical Structure and Identification
endo-Norborneol, systematically named (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-ol, is a saturated bicyclic alcohol. The "endo" designation specifies the stereochemistry of the hydroxyl group, which is oriented syn to the longer bridge of the bicyclo[2.2.1]heptane skeleton. This contrasts with its diastereomer, exo-norborneol, where the hydroxyl group is in the anti position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-ol[2] |
| CAS Number | 497-36-9[1][3][4] |
| Molecular Formula | C₇H₁₂O[1][4][5] |
| Molecular Weight | 112.17 g/mol [2][4][5] |
| InChI Key | ZQTYQMYDIHMKQB-HNBBVXEKNA-N[2] |
| SMILES | C1C[C@H]2C[C@H]1C[C@H]2O[2] |
Physicochemical Properties
endo-Norborneol is a colorless solid with a characteristic camphor-like odor.[1] Its physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of endo-Norborneol
| Property | Value | Reference(s) |
| Melting Point | 148-154 °C | [1][2][6] |
| Boiling Point | 176.5 °C at 760 mmHg | [1][3] |
| Density | 1.097 g/cm³ | [1][3][4] |
| Flash Point | 74.4 °C | [1] |
| Vapor Pressure | 0.332 mmHg at 25°C | [1] |
| Refractive Index | 1.537 | [1] |
| Solubility | Information not widely available, but soluble in organic solvents like chloroform (B151607). | [7] |
Table 2: Spectroscopic Data for endo-Norborneol
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals typically observed around 4.22 (H attached to hydroxyl-bearing carbon), 2.24, 2.16, 2.07, 1.94, 1.88, 1.56, 1.37, 1.34, 1.30, 1.29, and 0.84 ppm. | [8] |
| ¹³C NMR (in CDCl₃) | Characteristic peaks are present, though specific shifts can vary slightly based on experimental conditions. | [1] |
| IR Spectroscopy | A broad peak in the 3200-3600 cm⁻¹ region corresponding to the O-H stretch of the alcohol, and C-H stretching peaks just below 3000 cm⁻¹. | [1][9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 112. | [10] |
Experimental Protocols
Synthesis of endo-Norborneol via Reduction of Norcamphor (B56629)
A common and stereoselective method for synthesizing endo-norborneol is the reduction of norcamphor using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The endo product is favored due to the steric hindrance on the exo face of the carbonyl group.
Methodology:
-
Dissolution: Dissolve norcamphor in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[11]
-
Addition of Reducing Agent: Slowly add sodium borohydride in portions to the stirred solution. An ice bath can be used to control the reaction temperature, especially with the more reactive LiAlH₄.[1][9]
-
Reaction: Stir the mixture at room temperature or with gentle reflux for a specified period, typically ranging from 30 minutes to several hours, to ensure the complete reduction of the ketone.[1][7]
-
Quenching: Carefully add water or a dilute acid to quench the excess reducing agent.[1]
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by sublimation, which takes advantage of norborneol's ability to sublime readily.[3][4]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a small sample of the purified endo-norborneol in deuterated chloroform (CDCl₃).[8] Acquire the spectra on a high-field NMR spectrometer. The chemical shifts and coupling constants will confirm the structure and stereochemistry of the product.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a sample for IR analysis. This can be done by creating a Nujol mull, where a small amount of the solid is ground with mineral oil to form a paste, which is then pressed between two salt plates (e.g., KBr).[12] Alternatively, a concentrated solution in a solvent like carbon tetrachloride or chloroform can be used in a liquid cell.[6]
-
Analysis: Obtain the IR spectrum. The presence of a broad O-H stretching band and the absence of a strong carbonyl (C=O) peak from the starting material indicate the successful reduction.
Signaling Pathways and Reaction Mechanisms
Synthesis of endo-Norborneol from Norcamphor
The reduction of norcamphor to endo-norborneol is a stereoselective reaction. The hydride from the reducing agent preferentially attacks the carbonyl group from the less sterically hindered exo face, leading to the formation of the endo alcohol.
Caption: Synthesis of endo-Norborneol from Norcamphor.
Wagner-Meerwein Rearrangement
The norbornyl system is classic for demonstrating the Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement.[13] When norborneol derivatives are subjected to acidic conditions, the loss of a leaving group (e.g., water from protonated norborneol) generates a secondary carbocation. This can rearrange via a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation, which can then be trapped by a nucleophile.[14][15]
Caption: Wagner-Meerwein Rearrangement of the Norbornyl Cation.
Applications in Research and Development
endo-Norborneol and its derivatives are pivotal in several areas of chemical research and development:
-
Asymmetric Synthesis: Due to its rigid chiral structure, endo-norborneol is employed as a chiral auxiliary to control the stereochemical outcome of various reactions, leading to the synthesis of enantiomerically pure compounds, which is crucial in drug development.[1][16][17]
-
Mechanistic Studies: The unique bicyclic system of norborneol provides a constrained framework that is ideal for studying the stereochemistry and mechanisms of reactions such as carbocation rearrangements (Wagner-Meerwein rearrangement), eliminations, and additions.[13][14][18]
-
Polymer Chemistry: Norborneol derivatives can be used as monomers in the synthesis of polymers with high thermal stability and specific optical properties.
Conclusion
endo-Norborneol is a foundational molecule in organic chemistry with a rich history and continued relevance in modern research. Its well-defined structure and predictable reactivity make it an invaluable tool for both synthetic and mechanistic studies. This guide provides the essential technical information for researchers and professionals to effectively utilize endo-norborneol in their work.
References
- 1. cerritos.edu [cerritos.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 5. endo-Norborneol | C7H12O | CID 10975445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. ENDO-NORBORNEOL(497-36-9) 1H NMR [m.chemicalbook.com]
- 9. odinity.com [odinity.com]
- 10. ENDO-NORBORNEOL(497-36-9) IR Spectrum [chemicalbook.com]
- 11. murov.info [murov.info]
- 12. m.youtube.com [m.youtube.com]
- 13. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. jk-sci.com [jk-sci.com]
- 16. US6274733B1 - Process and intermediates in the synthesis of 5-(3-[exo-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)-3,4,5,6-tetrahydro-pyrimidin-2(1H)-one - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
